5-Acetyl-2-aminobenzoic acid
Overview
Description
5-Acetyl-2-aminobenzoic acid is an amidobenzoic acid consisting of anthranilic acid carrying an N-acetyl group . It is functionally related to an anthranilic acid .
Synthesis Analysis
The synthesis of 5-Acetyl-2-aminobenzoic acid and its derivatives involves various chemical reactions. Given its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups, para-aminobenzoic acid (PABA) is a commonly used building block in pharmaceuticals .Molecular Structure Analysis
The molecular formula of 5-Acetyl-2-aminobenzoic acid is C9H9NO3 . The structure of this compound can be analyzed using various techniques such as NMR, FTIR, and MS .Physical And Chemical Properties Analysis
The molecular weight of 5-Acetyl-2-aminobenzoic acid is 179.17 g/mol . It has a topological polar surface area of 80.4 Ų . Further investigation is needed to fully understand the physical and chemical properties of this compound.Scientific Research Applications
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Green and Sustainable Bioproduction
- Field : Environmental Science and Biotechnology .
- Application : Aminobenzoic acid and its derivatives are foundational chemicals for various dyes, food additives, and pharmaceuticals . Their production traditionally relies on chemical synthesis using petroleum-derived substances such as benzene as precursors .
- Methods : Due to the toxicity, environmental pollution, and non-renewable nature of raw materials in chemical synthesis, green, environmentally friendly, and sustainable biosynthesis methods have been developed . These methods are based on the synthetic pathways of aminobenzoic acid and its derivatives in plants and microorganisms .
- Results : The development of these biosynthesis methods aims to protect the ecological environment, reduce the use of non-renewable resources, and provide theoretical support for industrial green development .
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Pharmaceutical Applications
- Field : Pharmaceutical Science .
- Application : Derivatives of aminobenzoic acid have been found to possess antibacterial properties . For example, sulfonamides used for the treatment of many bacterial and protozoal infections act as structural analogues of PABA inhibiting dihydropteroate synthase competitively .
- Methods : The production of these pharmaceuticals involves the synthesis of aminobenzoic acid derivatives that can inhibit specific enzymes in the bacterial metabolic pathways .
- Results : These pharmaceuticals have been effective in treating many bacterial and protozoal infections .
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Dye Manufacturing
- Field : Chemical Engineering and Material Science .
- Application : Aminobenzoic acid and its derivatives are foundational chemicals for various dyes . They are used as intermediates in the production of a wide range of dyes .
- Methods : The production of these dyes involves the synthesis of aminobenzoic acid derivatives that can absorb specific wavelengths of light .
- Results : These dyes have been used in a wide range of industries, including textiles, plastics, and food coloring .
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Food Additives
- Field : Food Science and Technology .
- Application : Aminobenzoic acid and its derivatives are used as food additives . They are used to enhance the flavor, color, and shelf-life of food products .
- Methods : The production of these food additives involves the synthesis of aminobenzoic acid derivatives that can enhance the sensory properties of food .
- Results : These food additives have been used in a wide range of food products, improving their taste, appearance, and storage stability .
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Tryptophan Biosynthesis
- Field : Biochemistry .
- Application : Ortho-aminobenzoic acid (OABA) serves as the first intermediate in the tryptophan biosynthesis pathway .
- Methods : The production of tryptophan involves the synthesis of OABA as an intermediate .
- Results : This pathway is crucial for the biosynthesis of tryptophan, an essential amino acid .
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Organic Luminescent Materials and Plant Growth Regulators
- Field : Material Science and Agricultural Science .
- Application : Meta-aminobenzoic acid (MABA) is an essential pharmaceutical intermediate and it also finds significant applications in the synthesis of novel organic luminescent materials and plant growth regulators .
- Methods : The production of these materials and regulators involves the synthesis of MABA as an intermediate .
- Results : These materials and regulators have been used in a wide range of industries, including electronics and agriculture .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-acetyl-2-aminobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4H,10H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAJXWNQVHUJAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2-aminobenzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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